Chemical Identity Verification: Molecular Formula and Purity Specifications for CAS 2034286-03-6
The target compound is definitively identified by its molecular formula C₁₄H₁₅N₃O₃ (MW 273.29 g/mol) and IUPAC name 1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone . Vendor-reported purity is typically ≥95% (HPLC), though batch-specific certificates of analysis should be requested at procurement . This distinguishes it from regioisomeric 1,3,4-oxadiazole-pyrrolidine analogs (e.g., 3-(4-methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, MW 257.33 g/mol; IC₅₀ = 0.19 µM against GSK-3β) and from the numerous commercially available GSK-3β inhibitors lacking the phenoxyethanone moiety . The 1,2,4-oxadiazole regioisomer (vs. 1,3,4-oxadiazole) affects both hydrogen-bonding geometry within the ATP pocket and metabolic stability, as demonstrated crystallographically for related inhibitors [1].
| Evidence Dimension | Molecular identity (formula, MW, regioisomer type) |
|---|---|
| Target Compound Data | C₁₄H₁₅N₃O₃; MW 273.29 g/mol; 1,2,4-oxadiazole regioisomer; 2-phenoxyethanone substituent |
| Comparator Or Baseline | 3-(4-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: C₁₃H₁₅N₃O; MW 229.28 g/mol. SB 216763: C₁₉H₁₂Cl₂N₂O₅; MW 419.22 g/mol (maleimide-based, non-oxadiazole). |
| Quantified Difference | The target compound has a distinct MW (273.29 g/mol) and the phenoxyethanone group is absent in simpler oxadiazole-pyrrolidine analogs. The 1,2,4-oxadiazole connectivity differs from 1,3,4-oxadiazole regioisomers, altering ATP-pocket hydrogen-bonding geometry. |
| Conditions | Structural identity confirmed by IUPAC nomenclature, SMILES notation, and molecular formula; vendor specification sheets. |
Why This Matters
Chemical identity is the irreducible procurement specification; substitution with a regioisomer or analog of different MW invalidates batch traceability and may introduce uncharacterized biological activity, compromising experimental reproducibility.
- [1] Saitoh M, et al. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta with good brain permeability. J Med Chem. 2009;52(20):6270-86. doi:10.1021/jm900647e. PMID: 19775160. View Source
